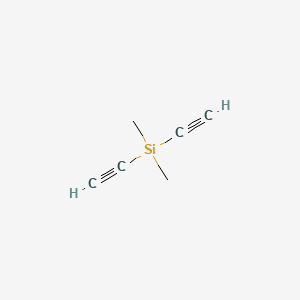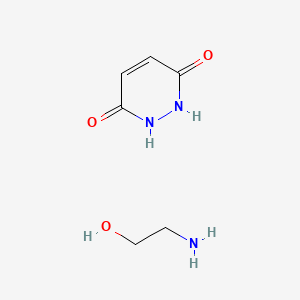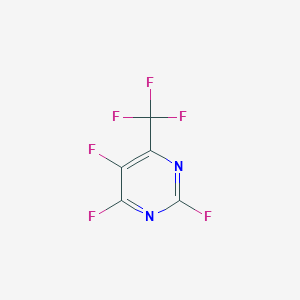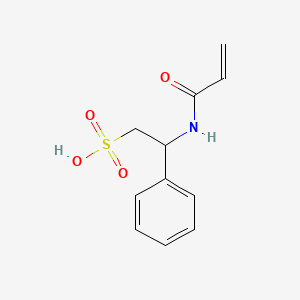
2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile typically involves multi-step organic reactions. One common method involves the use of a multicomponent Knoevenagel–Michael reaction, which is efficient for constructing complex scaffolds . This reaction can be catalyzed by sodium fluoride under microwave irradiation conditions, leading to high yields within a short reaction time .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents and catalysts, such as sodium fluoride, is preferred to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug discovery.
Biology: It may be used in biological assays to study its effects on various biological pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(4-fluorophenyl)propanoic acid: A phenylalanine derivative with similar structural features.
2-Amino-4H-benzo[h]chromene-3-carbonitrile: Another compound with a similar scaffold and applications in medicinal chemistry.
Uniqueness
What sets 2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile apart is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
500102-33-0 |
|---|---|
Molekularformel |
C21H18FN5 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
5-amino-3-(3-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile |
InChI |
InChI=1S/C21H18FN5/c1-27-14-5-6-17(27)18-15(8-14)16(9-23)20(26)21(10-24,11-25)19(18)12-3-2-4-13(22)7-12/h2-4,7-8,14,17-19H,5-6,26H2,1H3 |
InChI-Schlüssel |
HSQSGIPRWNRTCY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCC1C3C(C(C(=C(C3=C2)C#N)N)(C#N)C#N)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)





![1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151825.png)
![tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)](/img/structure/B14151828.png)



![N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14151850.png)
![N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B14151854.png)

